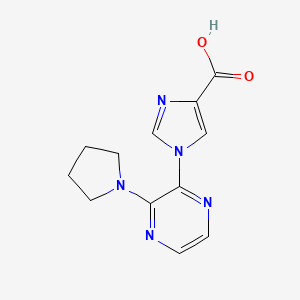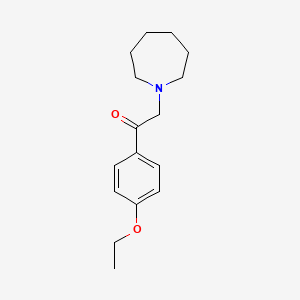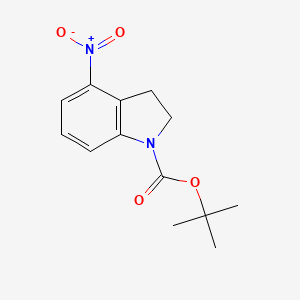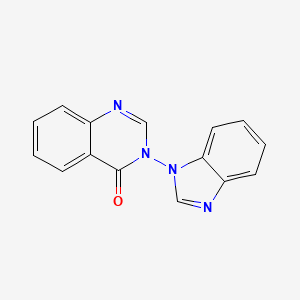![molecular formula C15H18N2O2 B11857365 3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid CAS No. 773125-13-6](/img/structure/B11857365.png)
3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid is a synthetic organic compound characterized by the presence of an amino group, a naphthalene ring, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The naphthalene ring is first nitrated to introduce a nitro group, which is then reduced to an amino group.
Alkylation: The amino-naphthalene derivative undergoes alkylation with a suitable halogenated propanoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthalene ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The naphthalene ring allows for π-π interactions with aromatic amino acids in proteins, while the amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions.
Comparaison Avec Des Composés Similaires
- 3-Amino-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
- 3-Amino-3-(4-fluorophenyl)propanoic acid
- 3-Amino-3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid
Comparison: 3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid is unique due to the presence of both the dimethylamino group and the naphthalene ring, which confer distinct electronic and steric properties. These features enhance its potential as a fluorescent probe and its ability to interact with biological targets, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
773125-13-6 |
|---|---|
Formule moléculaire |
C15H18N2O2 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
3-amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid |
InChI |
InChI=1S/C15H18N2O2/c1-17(2)14-8-7-11(13(16)9-15(18)19)10-5-3-4-6-12(10)14/h3-8,13H,9,16H2,1-2H3,(H,18,19) |
Clé InChI |
FCNYTXHQHPRBFQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C2=CC=CC=C21)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate](/img/structure/B11857313.png)

![4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857320.png)



![Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B11857340.png)
![3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857346.png)

![2-(3-Methoxypentan-3-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11857352.png)

